molecular formula C14H18O4 B8781468 Cinoxate

Cinoxate

Cat. No.: B8781468
M. Wt: 250.29 g/mol
InChI Key: CMDKPGRTAQVGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinoxate is an organic compound widely used as an ingredient in sunscreens due to its ability to absorb ultraviolet B (UVB) rays. It is an ester formed from methoxycinnamic acid and 2-ethoxyethanol. This slightly yellow viscous liquid is insoluble in water but miscible with alcohols, esters, and vegetable oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cinoxate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the methoxy group on the aromatic ring.

Common Reagents and Conditions:

    Esterification: Methoxycinnamic acid, 2-ethoxyethanol, sulfuric acid or p-toluenesulfonic acid (catalyst), reflux conditions.

    Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products:

Scientific Research Applications

Cinoxate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cinoxate exerts its effects by absorbing ultraviolet B (UVB) radiation, thereby preventing it from penetrating the skin and causing damage. The compound absorbs UVB rays and converts them into less harmful energy, such as heat, which is then dissipated. This mechanism helps protect the skin from sunburn and other UV-induced damage .

Comparison with Similar Compounds

Cinoxate is part of the cinnamate family of UV filters. Similar compounds include:

    Amiloxate: Another methoxycinnamate-based sunscreen.

    Octyl methoxycinnamate: A widely used UV filter in sunscreens.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which provides effective UVB absorption while being miscible with various solvents used in sunscreen formulations. Unlike some other cinnamate-based sunscreens, this compound is less commonly used in modern formulations, making it a subject of interest for further research and development .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-ethoxyethyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3

InChI Key

CMDKPGRTAQVGFQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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